molecular formula C16H20O2 B073755 Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 1218-65-1

Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B073755
CAS RN: 1218-65-1
M. Wt: 244.33 g/mol
InChI Key: SOSZGLNDFITMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications. This compound is commonly used in scientific research, particularly in the field of organic chemistry, due to its ability to form stable intermediates and react with a variety of other compounds.

Mechanism Of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is not fully understood. However, it is believed to act as a nucleophile in various reactions, forming stable intermediates that can undergo further reactions with other compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. However, it is not commonly used in biological systems due to its chemical properties and potential toxicity.

Advantages And Limitations For Lab Experiments

The advantages of using Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate in lab experiments include its ability to form stable intermediates and react with a variety of other compounds. However, its potential toxicity and limited information on its biochemical and physiological effects are significant limitations.

Future Directions

There are several future directions for research involving Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another potential area of research is the investigation of its potential applications in the field of materials science, particularly in the synthesis of new polymers and materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity in biological systems.
In conclusion, Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a unique and versatile compound that has a wide range of applications in scientific research. While there is limited information available on its biochemical and physiological effects, its ability to form stable intermediates and react with a variety of other compounds make it a valuable tool in the field of organic chemistry. There are several future directions for research involving this compound, including the development of new synthetic methods and the investigation of its potential applications in materials science.

Synthesis Methods

The synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is typically achieved through a multistep process involving several chemical reactions. The most common method involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with methanol and sulfuric acid to form the corresponding methyl ester. This ester is then reacted with bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide to yield the final product.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research. In organic chemistry, it is commonly used as a reagent in various reactions, including Diels-Alder reactions and cycloadditions. It is also used as a building block in the synthesis of more complex compounds.

properties

CAS RN

1218-65-1

Product Name

Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C16H20O2/c17-16(15-8-11-2-4-13(15)6-11)18-9-14-7-10-1-3-12(14)5-10/h1-4,10-15H,5-9H2

InChI Key

SOSZGLNDFITMMF-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)COC(=O)C3CC4CC3C=C4

Canonical SMILES

C1C2CC(C1C=C2)COC(=O)C3CC4CC3C=C4

Other CAS RN

1218-65-1

Origin of Product

United States

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